2-methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-13-22-16-4-3-15(10-17(16)23-13)19(25)21-12-14-2-5-18(20-11-14)24-6-8-26-9-7-24/h2,5,11,15H,3-4,6-10,12H2,1H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZFFGGZIMNASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities. They have been used in the development of new drugs due to their diverse chemical and biological properties.
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, depending on the specific biological activity. The interaction with the target can lead to changes in the target’s function, which can result in a therapeutic effect.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities. The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability.
Biological Activity
2-Methyl-N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for diverse biological activities. The presence of the morpholinopyridinyl moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and inhibition of protein synthesis .
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | TBD |
| Norfloxacin | 28 |
| Ciprofloxacin | 30 |
Anticancer Activity
Imidazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism often involves the inhibition of key enzymes involved in cancer metabolism .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to reduced viability of pathogenic organisms or cancer cells.
- Receptor Binding : It can bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
In a study conducted by Jain et al., several imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with similar structures to this compound displayed promising activity against various bacterial strains .
Anticancer Research
A separate investigation focused on the anticancer properties of imidazole derivatives revealed that specific modifications in the structure could enhance potency against certain cancer cell lines. This study highlighted the importance of structural diversity in developing effective anticancer agents .
Comparison with Similar Compounds
2-methyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Key Structural Differences:
| Feature | Target Compound | Compound 1 (Pyrrolidine) | Compound 2 (Morpholine) |
|---|---|---|---|
| Pyridine Substituent | 6-morpholino at position 3 | 2-pyrrolidinyl at position 4 | 2-morpholino at position 4 |
| Morpholine/Pyrrolidine | Morpholine | Pyrrolidine | Morpholine |
| Backbone | Tetrahydrobenzoimidazole | Tetrahydrobenzoimidazole | Tetrahydrobenzoimidazole |
The position of the morpholine group (6 vs. 2 on the pyridine ring) and the choice of heterocycle (morpholine vs. pyrrolidine) likely impact solubility and target binding. Morpholine’s oxygen atom may enhance hydrophilicity compared to pyrrolidine, while substituent positioning affects steric interactions with biological targets .
Comparison with Angiotensin II Receptor Antagonists
lists several benzoimidazole-based drugs, including losartan and valsartan , which are angiotensin II receptor blockers (ARBs).
| Parameter | Target Compound | Losartan | Valsartan |
|---|---|---|---|
| Core Structure | Tetrahydrobenzoimidazole | Imidazole | Biphenyl-tetrazole |
| Key Functional Groups | Carboxamide, morpholine-pyridine | Tetrazole, biphenyl | Tetrazole, valine derivative |
| Pharmacological Target | Potential GPCR | Angiotensin II receptor | Angiotensin II receptor |
Unlike losartan and valsartan, the target compound lacks a tetrazole group, which is critical for ionic interactions in ARBs. Instead, its carboxamide and morpholine groups may favor hydrogen bonding with alternative targets, such as kinases or serotonin receptors .
Data Tables
Table 1: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
